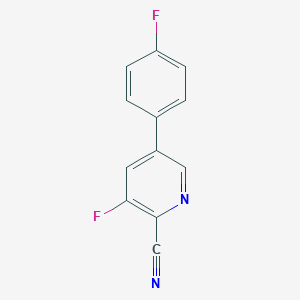
3-Fluoro-5-(4-fluorophenyl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Fluoro-5-(4-fluorophenyl)pyridine-2-carbonitrile" is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine atoms and the nitrile group suggests that this compound could exhibit unique physical and chemical properties, making it a potential candidate for various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives can be achieved through various methods. One approach is the three-component condensation reaction, which involves β-ketonitriles, pyridinium ylides, and aldehydes, as described in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles . Another method involves the Gewald synthesis technique, which is used to synthesize 2-amino-thiophene derivatives starting from ketones, malononitrile, a base, and sulfur . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including those with fluorine substituents, involves C-F bond breaking of anionically activated fluoroalkyl groups . These methods highlight the versatility and creativity in the synthesis of fluorinated pyridine compounds.
Molecular Structure Analysis
The molecular structure of fluorinated pyridines can be characterized using various spectroscopic techniques. For instance, the structure of novel Schiff bases synthesized from fluorinated thiophene carbonitriles was established using IR, ^1H NMR, ^13C NMR, and mass spectral data . Similarly, the crystal structure of related pyridine derivatives can be determined by X-ray single crystal diffraction, providing insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Fluorinated pyridines can undergo a range of chemical reactions. For example, the synthesis of Schiff bases involves the reaction of an amino group with an aldehyde to form an imine linkage . The three-component synthesis approach can lead to the formation of multiple bonds and rings in a single reaction . Furthermore, the reactivity of the fluorine atoms can be exploited in reactions such as the Suzuki coupling, which is used in the synthesis of 5-(4-fluorophenyl)-3-chloromethyl pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms and the nitrile group. Fluorine atoms can significantly affect the electronic properties of the molecule, potentially leading to increased stability and reactivity in certain chemical environments. The nitrile group can participate in various chemical reactions, such as nucleophilic addition or substitution, and can also influence the molecule's polarity and hydrogen bonding capacity. The crystal structure analysis provides additional information on the molecule's geometry and potential intermolecular interactions, which can further impact its physical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Docking
The crystal structure of related pyridine derivatives has been elucidated through single crystal X-ray diffraction, highlighting the conformational attributes of these compounds. Such structural insights pave the way for the rational design of potential inhibitors against enzymes like Nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cell metabolism and cancer progression. Molecular docking studies further suggest these compounds' potential as therapeutic agents (Venkateshan et al., 2019).
Drug-like Behaviors and SARS-CoV-2 Inhibition
Azafluorene derivatives, structurally related to 3-Fluoro-5-(4-fluorophenyl)pyridine-2-carbonitrile, have been synthesized and evaluated for their potential to inhibit SARS-CoV-2 RdRp (RNA-dependent RNA polymerase). Through comprehensive physicochemical and quantum chemical analyses, these compounds have been shown to exhibit drug-like behaviors, with molecular docking analysis suggesting their efficacy against COVID-19 (Venkateshan et al., 2020).
High-efficiency OLEDs
Research has also extended into the field of organic light-emitting diodes (OLEDs), where pyridine-carbonitrile fluorophores have been developed. These materials exhibit excellent photoluminescence quantum yields, demonstrating their potential in enhancing OLED efficiency through the strategic increase in molecular length and donor strength, thereby improving horizontal dipole orientation (Chen et al., 2022).
Fluorescent pH Sensor
The heteroatom-containing organic fluorophore based on pyridine units has shown remarkable properties as a fluorescent pH sensor. It can reversibly switch between blue and dark states through protonation and deprotonation processes, demonstrating its utility in sensing applications across various mediums, including solution and solid states, as well as in detecting acidic and basic organic vapors (Yang et al., 2013).
Eigenschaften
IUPAC Name |
3-fluoro-5-(4-fluorophenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2/c13-10-3-1-8(2-4-10)9-5-11(14)12(6-15)16-7-9/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCBRTONOBBVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


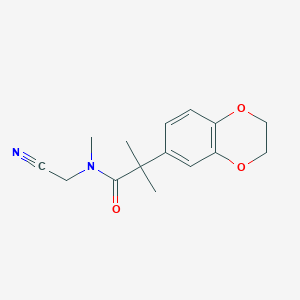
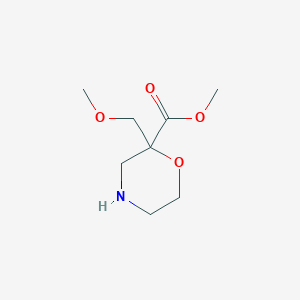
![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)
![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)
![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)
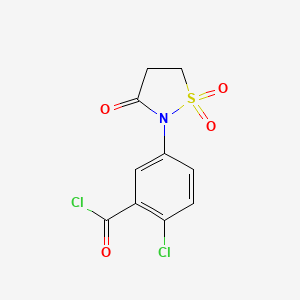
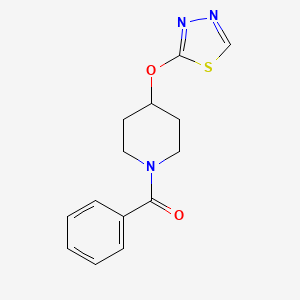
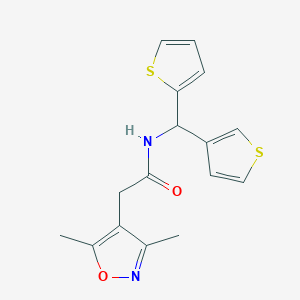
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)